![molecular formula C14H10FNS B1333804 2-Fluoro-6-(4-methylphenylthio)benzonitrile CAS No. 175204-11-2](/img/structure/B1333804.png)
2-Fluoro-6-(4-methylphenylthio)benzonitrile
Overview
Description
The compound "2-Fluoro-6-(4-methylphenylthio)benzonitrile" is a fluorinated benzonitrile derivative with potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the 4-methylphenylthio group in the benzonitrile framework may confer unique physical, chemical, and biological properties to the molecule.
Synthesis Analysis
The synthesis of fluorinated benzothiazoles and benzonitriles, which are structurally related to the compound of interest, has been explored in several studies. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Similarly, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and related compounds have been reported, where the introduction of the methylthio moiety was achieved through regioselective methods, such as metallation followed by treatment with dimethyl disulfide or nucleophilic aromatic substitution . These synthetic approaches could potentially be adapted for the synthesis of "2-Fluoro-6-(4-methylphenylthio)benzonitrile."
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized by the influence of the electronegative fluorine atom on the electronic distribution within the molecule. For example, the crystal structure of a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, showed intermolecular hydrogen bonding and was analyzed using Hirshfeld surfaces and density functional theory (DFT) . Such analyses can provide insights into the electronic properties and potential reactivity of "2-Fluoro-6-(4-methylphenylthio)benzonitrile."
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, often influenced by the presence of the fluorine atom. For instance, acrylonitriles containing fluorine atoms have been used as dipolarophiles in the construction of bioactive heterocycles . The reactivity of "2-Fluoro-6-(4-methylphenylthio)benzonitrile" could similarly be explored for its potential to undergo reactions such as nucleophilic aromatic substitution or addition reactions to form heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzonitriles are influenced by the substituents attached to the aromatic ring. For example, fluoro-substituted benzonitriles with various substituents have been prepared, and their liquid-crystal transition temperatures have been described . The presence of the fluorine atom and the 4-methylphenylthio group in "2-Fluoro-6-(4-methylphenylthio)benzonitrile" would likely affect its melting point, solubility, and other physical properties, which could be relevant for applications in liquid crystal technology or as intermediates in organic synthesis.
Scientific Research Applications
Synthesis Applications : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, has been developed. This method involves a cross-coupling reaction and is significant due to the avoidance of expensive and toxic materials often used in such syntheses (Qiu, Gu, Zhang, & Xu, 2009).
Medicinal Chemistry : The compound has been used in the synthesis of MDV3100, an androgen receptor antagonist, highlighting its role in the development of pharmaceuticals (Li Zhi-yu, 2012).
Organic Chemistry : Research on practical syntheses of related compounds, such as 4‐Fluoro‐2‐(methylthio)benzylamine, demonstrates the versatility of fluoro-substituted benzonitriles in creating various organic molecules (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
Photochemistry : Studies on the influence of fluoro substitution on internal conversion in 4-(azetidinyl)benzonitriles in alkane solvents provide insights into the photophysical properties of fluoro-substituted compounds (Druzhinin, Jiang, Demeter, & Zachariasse, 2001).
Material Science : Research on the synthesis and liquid-crystal transition temperatures of fluoro-substituted benzonitriles contributes to the development of materials with specific thermal properties (Kelly & Schad, 1985).
Spectroscopy and Molecular Analysis : Investigations into the molecular structure and vibrational spectroscopic studies of related compounds like 2-fluoro-5-methylbenzonitrile assist in understanding molecular geometries and properties (Sundaraganesan, Elango, Sebastian, & Subramani, 2009).
Imaging and Diagnostics : Studies have been conducted on the synthesis of radioligands for imaging metabotropic glutamate receptors, showcasing the role of fluoro-substituted benzonitriles in medical imaging (Siméon, Brown, Zoghbi, Patterson, Innis, & Pike, 2007).
properties
IUPAC Name |
2-fluoro-6-(4-methylphenyl)sulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNS/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOVOQVAOKWRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372040 | |
Record name | 2-Fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(4-methylphenylthio)benzonitrile | |
CAS RN |
175204-11-2 | |
Record name | 2-Fluoro-6-[(4-methylphenyl)thio]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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